molecular formula C7H12N2O2 B12885607 1-(Hydroxymethyl)-3,4,4-trimethyl-1H-pyrazol-5(4H)-one

1-(Hydroxymethyl)-3,4,4-trimethyl-1H-pyrazol-5(4H)-one

Cat. No.: B12885607
M. Wt: 156.18 g/mol
InChI Key: NGLUQSFXBRTLPM-UHFFFAOYSA-N
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Description

1-(Hydroxymethyl)-3,4,4-trimethyl-1H-pyrazol-5(4H)-one is a heterocyclic compound with a pyrazolone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hydroxymethyl)-3,4,4-trimethyl-1H-pyrazol-5(4H)-one typically involves the reaction of 3,4,4-trimethyl-1H-pyrazol-5(4H)-one with formaldehyde under basic conditions. The reaction proceeds via the formation of a hydroxymethyl intermediate, which is then isolated and purified .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(Hydroxymethyl)-3,4,4-trimethyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Hydroxymethyl)-3,4,4-trimethyl-1H-pyrazol-5(4H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Hydroxymethyl)-3,4,4-trimethyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 1-(Hydroxymethyl)-3,4,4-trimethyl-1H-pyrazol-5(4H)-one is unique due to its specific pyrazolone core structure and the presence of a hydroxymethyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

2-(hydroxymethyl)-4,4,5-trimethylpyrazol-3-one

InChI

InChI=1S/C7H12N2O2/c1-5-7(2,3)6(11)9(4-10)8-5/h10H,4H2,1-3H3

InChI Key

NGLUQSFXBRTLPM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1(C)C)CO

Origin of Product

United States

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